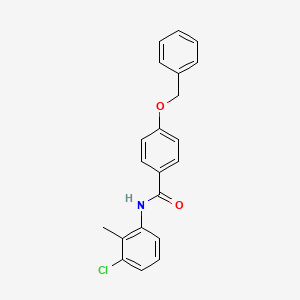![molecular formula C23H37N3O2 B5086946 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide](/img/structure/B5086946.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide, also known as S 15535, is a chemical compound that has been studied for its potential therapeutic effects in various disorders. This compound belongs to the class of piperidine derivatives and has been found to have anxiolytic, antidepressant, and antipsychotic properties.
作用机制
The exact mechanism of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide is not fully understood. However, it has been proposed that it acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. It has also been found to decrease the levels of corticosterone, which is a stress hormone that is involved in the regulation of the stress response.
实验室实验的优点和局限性
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide has several advantages for lab experiments. It has been found to have high selectivity and affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. It has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies.
However, there are also some limitations for lab experiments with N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide. It has been found to have poor solubility in water, which can make it difficult to administer in certain experiments. It has also been shown to have some off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide. One direction is to further investigate its potential therapeutic effects in various disorders such as anxiety, depression, and schizophrenia. Another direction is to explore its mechanism of action in more detail, particularly its interaction with the 5-HT1A receptor. Additionally, there is a need for the development of more soluble and selective analogs of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide, which can be used in a wider range of experiments.
合成方法
The synthesis of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide involves the reaction of 4-isobutylbenzyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting compound with 4-morpholinepropanol in the presence of a dehydrating agent. The final product is obtained after purification by column chromatography.
科学研究应用
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide has been studied for its potential therapeutic effects in various disorders such as anxiety, depression, and schizophrenia. It has been found to have anxiolytic effects in animal models of anxiety, as well as antidepressant effects in animal models of depression. It has also been shown to have antipsychotic properties in animal models of schizophrenia.
属性
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-19(2)16-20-5-7-21(8-6-20)17-26-10-3-4-22(18-26)24-23(27)9-11-25-12-14-28-15-13-25/h5-8,19,22H,3-4,9-18H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRQUSMETAAYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)

![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)
![methyl N-[(2,4,6-triisopropylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B5086914.png)
![1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5086921.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5086925.png)
![2-[4-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5086930.png)
![methyl 6-methyl-2-[(2-thienylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5086931.png)
![4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5086939.png)
![5-{6-[cyclohexyl(ethyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5086960.png)
![5-isonicotinoyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5086965.png)
![2-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5086967.png)